molecular formula C21H23FN6OS B2657177 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1251621-25-6

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B2657177
CAS No.: 1251621-25-6
M. Wt: 426.51
InChI Key: URUSKOMLQYRACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a synthetic organic compound featuring a complex structure designed for advanced research applications. This molecule incorporates several pharmacologically significant moieties, including a 3,5-dimethylpyrazole group linked to a pyrimidine core via a thioether bridge, and a 2-fluorophenyl piperazine acylated with an ethanone group. The pyrimidine scaffold is a well-known bioisostere of purine, commonly utilized in the design of molecules that target ATP-binding sites in enzymes . Piperazine derivatives are widely recognized for their versatility in medicinal chemistry and drug discovery. The specific arrangement of these components suggests potential for this compound to be investigated as a kinase inhibitor. Kinase inhibition, particularly of targets like Cyclin-Dependent Kinase 2 (CDK2), is a prominent strategy in anticancer research, as these enzymes are crucial for cell cycle progression and are often dysregulated in tumor cells . Researchers may find this compound valuable for probing biochemical pathways, studying enzyme mechanics, or as a lead structure in the development of novel therapeutic agents. The product is intended for non-human research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care and comply with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6OS/c1-15-11-16(2)28(25-15)19-12-20(24-14-23-19)30-13-21(29)27-9-7-26(8-10-27)18-6-4-3-5-17(18)22/h3-6,11-12,14H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUSKOMLQYRACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a heterocyclic compound that exhibits significant biological activity, particularly in pharmacological applications. This article explores its synthesis, structural characteristics, and biological activities, supported by data tables and research findings.

Synthesis and Structural Characterization

This compound can be synthesized through multi-step synthetic routes involving various heterocyclic compounds. The general method includes the formation of thioether linkages and the introduction of piperazine moieties. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed for structural confirmation.

Molecular Formula

The molecular formula for this compound is C18H19N5OSC_{18}H_{19}N_{5}OS with a molecular weight of approximately 353.4 g/mol .

The biological activity of this compound is largely attributed to its interaction with equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and regulation of adenosine functions. Specifically, the compound has shown potential as an inhibitor of ENT2, which is often more selective compared to ENT1 .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications in the structure significantly impact the biological activity. For instance, the substitution of different aromatic groups can enhance or diminish inhibitory effects on ENTs. A study highlighted that certain analogues exhibited improved selectivity towards ENT2 over ENT1, suggesting a promising avenue for drug development targeting specific nucleoside transport mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to the target molecule:

  • In Vitro Studies :
    • A study using nucleoside transporter-deficient cells transfected with human ENT1 and ENT2 demonstrated that analogues of this compound could inhibit uridine uptake effectively, showing dose-dependent responses .
    • Table 1 summarizes the IC50 values for selected analogues against ENTs:
    Compound NameIC50 (µM) for ENT1IC50 (µM) for ENT2
    FPMINT153
    Analogue A205
    Analogue B102
  • Docking Studies :
    • Computational docking studies revealed that the binding affinity of these compounds to ENTs was influenced by their structural features. The best-performing analogue showed a binding energy of -9.3 kcal/mol, indicating strong interactions with the target proteins .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit promising anticancer activities. The thioether functionality in this compound may enhance its interaction with biological targets involved in cancer progression. For instance, studies on similar thio-containing compounds have shown their potential in chemoprevention and chemotherapy by modulating key signaling pathways associated with tumor growth and metastasis .

Antimicrobial Effects

The structural components of this compound suggest potential antimicrobial properties. Compounds with similar structural motifs have been reported to exhibit antibacterial activities against various pathogens. The incorporation of the piperazine ring is particularly noteworthy as piperazine derivatives are known for their broad-spectrum antimicrobial effects .

Neurological Applications

Given the presence of the piperazine moiety, this compound may also be explored for its neuropharmacological effects. Piperazine derivatives are often investigated for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems . The specific fluorophenyl substitution may enhance its affinity for certain receptors, potentially leading to novel treatments for conditions such as anxiety or depression.

Study 1: Anticancer Activity Assessment

A study published in Molecules highlighted the anticancer potential of similar compounds derived from pyrimidine and pyrazole frameworks. The research demonstrated that these compounds could inhibit cancer cell proliferation through apoptosis induction . This suggests that 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone could exhibit comparable effects.

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thio-containing compounds. Results indicated that these compounds showed significant activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyrimidine/pyrazole core, piperazine substituents, or linker regions. Key comparisons are outlined below:

Core Modifications: Pyrimidine vs. Pyrazole Derivatives

  • Compound 5: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Structural Differences: Replaces the pyrimidine-thioether core with a pyrazole-linked butanone. Synthesis: Prepared via coupling of arylpiperazine with 4-(1H-pyrazol-4-yl)butanoic acid, contrasting with the thioether formation in the target compound.
  • Patent Example 76: Pyrazolo[3,4-d]pyrimidine derivative with morpholinomethyl thiophene Structural Differences: Uses a fused pyrazolo-pyrimidine core and morpholine-substituted thiophene.

Piperazine Substituent Variations

  • Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Structural Differences: Substitutes the 2-fluorophenyl group with a 4-(trifluoromethyl)phenyl moiety. Functional Impact: The trifluoromethyl group increases electron-withdrawing effects, which may enhance receptor binding but reduce metabolic stability due to steric hindrance.

Linker Region Comparisons

  • Target Compound: Thioether linker between pyrimidine and ethanone.

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Piperazine Substituent Linker Type Key Functional Property
Target Compound Pyrimidine-thioether 2-Fluorophenyl Thioether Enhanced metabolic stability
Compound 5 Pyrazole-butanone 4-(Trifluoromethyl)phenyl Butanone Increased flexibility
Compound 21 Thiophene-methanone 4-(Trifluoromethyl)phenyl Methanone High electron-withdrawing effect
Patent Example 76 Pyrazolo-pyrimidine Morpholinomethyl thiophene Ethyl Rigid planar structure for selectivity

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s thioether formation may require specialized reagents (e.g., Lawesson’s reagent) compared to the amide or ether couplings in analogs .
  • Receptor Binding : Fluorinated arylpiperazines are associated with serotonin (5-HT) or dopamine receptor modulation. The 2-fluorophenyl group in the target compound may offer a balance between affinity and selectivity compared to bulkier substituents like trifluoromethyl .
  • Metabolic Stability : Thioether linkers, as in the target compound, are less prone to oxidative degradation than ethers, suggesting improved pharmacokinetics .

Q & A

Q. Table 1. Comparison of Synthetic Yields for Pyrimidine-Pyrazole Derivatives

PrecursorConditionsYield (%)Reference
3,5-DimethylpyrazoleEthanol, reflux, 2h70
4-ChlorophenacylbromideDMF, K₂CO₃, 12h65

Q. Table 2. Crystallographic Refinement Parameters (SHELXL)

ParameterValueReference
Resolution (Å)0.98
R-factor (%)4.2
Disordered regionsFluorophenyl ring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.